5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride
CAS No.: 1226416-39-2
VCID: VC4699929
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64
* For research use only. Not for human or veterinary use.

Description |
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound features an aminomethyl group and a cyclopropyl substituent on the oxazolidinone ring, contributing to its unique properties and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Chemical ReactivityThe chemical reactivity of this compound primarily involves nucleophilic substitutions and cyclization reactions due to the presence of the aminomethyl group allowing interactions with electrophiles. The oxazolidinone ring can participate in various chemical transformations such as hydrolysis or reduction. Additionally, the cyclopropyl moiety may undergo ring-opening reactions under specific conditions. Biological ActivityThis compound is primarily explored for its potential applications in medicinal chemistry due to its antibacterial properties against resistant bacterial strains. It could also serve as a scaffold for drug design targeting specific enzymes or receptors in other therapeutic areas like antiviral drugs. Interaction studies have focused on its binding affinity to bacterial ribosomes and other molecular targets involved in bacterial metabolism. Table: Potential Applications
Safety Data Sheet (SDS) InformationAccording to safety data sheets available from reputable suppliers like AK Scientific Inc., handling precautions include avoiding skin contact (causes irritation), eye contact (serious irritation), inhalation (respiratory irritation), and ingestion without medical supervision . GHS Classification:
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1226416-39-2 | ||||||
Product Name | 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride | ||||||
Molecular Formula | C7H13ClN2O2 | ||||||
Molecular Weight | 192.64 | ||||||
IUPAC Name | 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one;hydrochloride | ||||||
Standard InChI | InChI=1S/C7H12N2O2.ClH/c8-3-6-4-9(5-1-2-5)7(10)11-6;/h5-6H,1-4,8H2;1H | ||||||
Standard InChIKey | NEEBTCOVRCSHCH-UHFFFAOYSA-N | ||||||
SMILES | C1CC1N2CC(OC2=O)CN.Cl | ||||||
Solubility | not available | ||||||
PubChem Compound | 52983662 | ||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume